A Senior Scientist's Guide to 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
A Senior Scientist's Guide to 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutics, from anticancer to antiviral agents.[1][2][3] Among these, 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine (CAS No. 61772-85-8), a highly functionalized pyrimidine, has emerged as a particularly valuable and versatile building block. The strategic placement of two nucleophilic amine groups adjacent to each other, combined with the modifiable methylsulfanyl groups, makes this compound a prized precursor for constructing complex heterocyclic systems, most notably purine analogs.[4][5][6]
This technical guide provides an in-depth exploration of 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document offers field-proven insights into its synthesis, elucidates its chemical reactivity, and showcases its critical role in the development of targeted therapeutics, such as kinase inhibitors.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. The key properties of 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 61772-85-8 |
| Molecular Formula | C₆H₁₀N₄S₂ |
| Molecular Weight | 202.30 g/mol |
| Appearance | Off-white to light brown solid/powder |
| Melting Point | 180-184 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and hot ethanol; insoluble in water. |
| Stability | Stable under recommended storage conditions, but may be air sensitive.[7] |
Spectroscopic Characterization
Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. The following data serve as a benchmark for the spectroscopic characterization of this compound.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see a singlet for the two equivalent methyl groups (-SCH₃) and a broad singlet for the amino protons (-NH₂). The chemical shifts will vary slightly based on solvent and concentration, but the multiplicity and integration are key identifiers.
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbons, the two carbons bearing the methylsulfanyl groups, and the two carbons bearing the amino groups.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight (202.30) should be clearly visible, confirming the compound's identity.
Part 2: Synthesis and Purification
The most common synthetic routes to 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine begin with a pre-existing pyrimidine core, upon which the methylsulfanyl and amino groups are installed or modified. A representative synthetic workflow is outlined below.
Synthesis Workflow Diagram
Caption: General workflow for synthesizing the target compound.
Detailed Experimental Protocol
This protocol describes a common laboratory-scale synthesis.
Objective: To synthesize 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine.
Materials:
-
4,5-Diaminopyrimidine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Thiolation:
-
In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,5-diaminopyrimidine in a solution of sodium hydroxide in aqueous ethanol.
-
Scientist's Insight: The basic conditions are essential to deprotonate the pyrimidine ring, facilitating the subsequent nucleophilic attack. The inert atmosphere prevents potential oxidation side reactions.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat to reflux for 2-3 hours to drive the reaction to completion. The intermediate dithiol salt will precipitate.
-
-
S-Methylation:
-
Cool the reaction mixture back to room temperature.
-
Add methyl iodide dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Scientist's Insight: This is a standard S-alkylation (specifically, methylation) step. The dithiolate anion is a potent nucleophile that readily displaces the iodide from methyl iodide.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Self-Validating Checkpoint: Before large-scale purification, take a small sample of the crude solid, dissolve it in a suitable solvent, and run a Thin Layer Chromatography (TLC) plate to assess the purity and identify the main product spot.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine as an off-white solid.
-
Dry the final product under vacuum. Confirm identity and purity using NMR and MS as described in Part 1.
-
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine stems from the reactivity of its vicinal diamine functionality. These two adjacent amino groups are perfectly positioned to undergo condensation reactions with 1,2-dielectrophiles to form a new five-membered ring, fused to the original pyrimidine ring. This is the cornerstone of its use in forming purine scaffolds.[4][5]
Core Reactivity: Purine Synthesis
The most significant reaction is the Traube purine synthesis, where the diamine is cyclized with a one-carbon electrophile to form the imidazole portion of the purine ring system.[6][8]
Caption: Key reaction pathway for purine synthesis.
-
Mechanism Insight: The reaction typically proceeds by initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The choice of cyclizing agent determines the substituent at the 8-position of the resulting purine.[9]
Reactivity of Methylsulfanyl Groups
The -SCH₃ groups are not merely spectators. They can be:
-
Oxidized: Using oxidizing agents like m-CPBA or hydrogen peroxide can convert the methylsulfanyl (-SCH₃) groups to methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[10] This transformation drastically alters the electronic properties of the ring and turns these groups into excellent leaving groups.
-
Displaced: The oxidized sulfonyl groups can be readily displaced by nucleophiles (e.g., amines, alkoxides), allowing for further diversification of the scaffold. This sequential oxidation-displacement strategy provides access to a wide range of 2,6-disubstituted purine analogs.
Part 4: Core Applications in Drug Discovery
The true value of 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine is realized in its application as a key intermediate for pharmacologically active molecules, particularly protein kinase inhibitors.[11][12]
Role in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[12] Many kinase inhibitors are designed to mimic ATP, the natural substrate for kinases, and bind to the ATP-binding pocket of the enzyme. The purine structure, being an isostere of adenine (a key component of ATP), is a privileged scaffold for this purpose.[12]
By using 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine as a starting material, medicinal chemists can rapidly generate libraries of novel purine analogs. The substituents at the 2-, 6-, and 8-positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For example, diaminopyrimidine-based compounds have been successfully developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[13][14]
Caption: Mechanism of action for derived kinase inhibitors.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazards: The compound is classified as a skin and eye irritant.[15] It may be harmful if swallowed or inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][15] The material may be air-sensitive, so storage under an inert gas is recommended for long-term stability.[7]
Conclusion
2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine is far more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly in the construction of purine ring systems, provides a reliable and versatile platform for the synthesis of targeted therapeutics. For researchers in drug discovery, a comprehensive understanding of this building block—from its synthesis and handling to its strategic application—is essential for accelerating the development of next-generation medicines.
References
-
4 (ResearchGate)
-
(RSC Publishing)
-
(Pharmaguideline)
-
(Fisher Scientific)
-
(Google Patents)
-
(Thieme Connect)
-
(Fisher Scientific)
-
[Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD.]([Link]_ SDS_EN/PK03039E-1.pdf) (KISHIDA CHEMICAL CO.,LTD.)
-
(Sigma-Aldrich)
-
(TCI Chemicals)
-
(ResearchGate)
-
(ACS Publications)
-
(Sadguru Publications)
-
(PubChem - NIH)
-
(PubMed)
-
(TCI AMERICA)
-
(ChemicalBook)
-
(GSC Advanced Research and Reviews)
-
(Michigan Technological University)
-
(MDPI)
-
(Semantic Scholar)
-
(Avient)
-
(ResearchGate)
-
(Organic Chemistry Portal)
-
(Cheméo)
-
(PMC - NIH)
-
(Frontiers)
-
(PubMed)
-
(PMC - NIH)
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. kishida.co.jp [kishida.co.jp]
